molecular formula C6H4BrCl B145985 1-Bromo-2-chlorobenzene CAS No. 694-80-4

1-Bromo-2-chlorobenzene

Cat. No. B145985
CAS RN: 694-80-4
M. Wt: 191.45 g/mol
InChI Key: QBELEDRHMPMKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

To a stirred sol of 1-bromo-2-chlorobenzene (0.606 mL, 5.22 mmol) in toluene (10 mL) was added Pd2(dba)3 (0.239 g, 0.26 mmol), BINAP (0.163 g, 0.26 mmol), sodium tert-butoxide (0.753 g, 7.83 mmol) and piperazine (1.350 g, 15.67 mmol) and the resulting sol was heated at 110 °C for 16h. Cooled to rt, filtered through a celeite pad, volatiles were evaporated off and residue was column chromatographed (DCM:MeOH 90:10) to afford 1-(2-chlorophenyl)piperazine (0.450 g, 43.8 %) as a gum.
Quantity
0.00783 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.0157 mol
Type
reactant
Reaction Step Three
Quantity
0.00522 mol
Type
reactant
Reaction Step Four

Identifiers

CUSTOM
657
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.00783 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.01 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.0157 mol
Type
reactant
Smiles
C1CNCCN1
Step Four
Name
Quantity
0.00522 mol
Type
reactant
Smiles
C1=CC=C(C(=C1)Cl)Br
Step Five
Name
Quantity
0.000261 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.000261 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1CN(CCN1)C2=CC=CC=C2Cl
Measurements
Type Value Analysis
YIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.